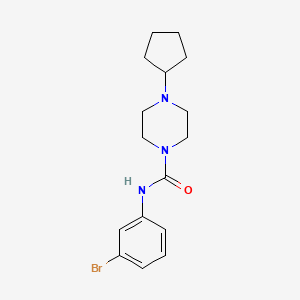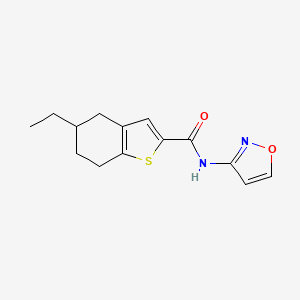![molecular formula C8H11N3O3S2 B4841138 ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate](/img/structure/B4841138.png)
ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate
説明
Ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate, also known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMT is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
作用機序
The mechanism of action of ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate is not fully understood. However, studies have shown that ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate can inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate can also induce apoptosis, which is programmed cell death, in cancer cells. Furthermore, ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate can scavenge free radicals and reduce oxidative stress, which contributes to its anti-oxidant properties.
Biochemical and Physiological Effects:
ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate has been shown to have various biochemical and physiological effects. Studies have shown that ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate can also reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes. Additionally, ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate can modulate the expression of various genes involved in cancer cell growth and inflammation.
実験室実験の利点と制限
One of the advantages of ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate is its low toxicity, which makes it a suitable candidate for in vitro and in vivo experiments. Additionally, ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate is stable under various conditions and can be easily synthesized in large quantities. However, one of the limitations of ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate is its poor solubility in water, which can affect its bioavailability and limit its applications in certain experiments.
将来の方向性
There are several future directions for the research on ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate. One of the directions is to explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate the underlying mechanism of its anti-cancer properties and develop more potent derivatives. Additionally, the solubility issue of ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate can be addressed by developing new formulations or delivery systems.
Conclusion:
In conclusion, ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate is a promising chemical compound that has shown potential applications in various fields of science. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further research. The synthesis method of ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate is well-established, and its low toxicity and stability make it suitable for lab experiments. However, its poor solubility in water can limit its applications in certain experiments. Further research on ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate can lead to the development of new drugs and therapies for various diseases.
科学的研究の応用
Ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate has shown potential applications in various fields of science. One of the most promising applications is in the field of cancer research. Several studies have shown that ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate has anti-cancer properties and can inhibit the growth of cancer cells. ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate has also been studied for its anti-inflammatory and anti-oxidant properties. Additionally, ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
ethyl N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S2/c1-3-14-7(13)9-6(12)4-15-8-11-10-5(2)16-8/h3-4H2,1-2H3,(H,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSIARGRTXCEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,4-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4841060.png)
![2-{1-(3-methylbutyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4841065.png)

![methyl 3-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4841090.png)


![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841103.png)
![4-(methoxymethyl)-6-methyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B4841107.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4841115.png)
![ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4841123.png)
![1-{[(4-chlorophenyl)amino]methyl}-1H-indole-2,3-dione](/img/structure/B4841124.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4841126.png)
